molecular formula C9H12O2 B151215 Bicyclo[3.3.1]nonane-2,6-dione CAS No. 16473-11-3

Bicyclo[3.3.1]nonane-2,6-dione

Cat. No.: B151215
CAS No.: 16473-11-3
M. Wt: 152.19 g/mol
InChI Key: QWNPVTXLBMSEPN-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Bicyclo[3.3.1]nonane-2,6-dione is a compound that has been found to have significant biological activity . It is predominantly found in most biologically active natural products It has been noted that many derivatives of bicyclo[331]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities .

Mode of Action

The exact mode of action of Bicyclo[33It is known that the compound interacts with its targets to exert its effects

Biochemical Pathways

The specific biochemical pathways affected by Bicyclo[33It is known that the compound has significant biological activity and is used in asymmetric catalysis and as an anticancer agent . This suggests that it may affect various biochemical pathways related to these processes.

Result of Action

The molecular and cellular effects of Bicyclo[33It is known that the compound has significant biological activity and is used in asymmetric catalysis and as an anticancer agent . This suggests that it may have various molecular and cellular effects related to these processes.

Action Environment

The influence of environmental factors on Bicyclo[33It is known that the compound’s structure is governed by weaker forces and can be interpreted as close packed stacks . This suggests that its action, efficacy, and stability may be influenced by environmental factors such as temperature and pressure.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications. The choice of method depends on the desired yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Bicyclo[3.3.1]nonane-2,6-dione is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it valuable in the study of stereochemistry and reaction mechanisms .

Biology and Medicine:

Derivatives of this compound have shown potential in biological applications, including anticancer research. The bicyclo[3.3.1]nonane moiety is predominant in many biologically active natural products .

Industry:

In the industrial sector, this compound is used in the synthesis of various organic materials and as a building block for more complex chemical entities .

Comparison with Similar Compounds

Uniqueness:

Bicyclo[3.3.1]nonane-2,6-dione is unique due to its specific placement of ketone groups, which influences its reactivity and applications. Its structure allows for diverse chemical transformations and makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

bicyclo[3.3.1]nonane-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c10-8-3-1-6-5-7(8)2-4-9(6)11/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNPVTXLBMSEPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2CCC(=O)C1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50936986
Record name Bicyclo[3.3.1]nonane-2,6-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16473-11-3
Record name Bicyclo(3.3.1)nona-2,6-dione
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Record name Bicyclo[3.3.1]nonane-2,6-dione
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Record name Bicyclo[3.3.1]nonane-2,6-dione
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Record name Bicyclo[3.3.1]nonane-2,6-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[3.3.1]nonane-2,6-dione
Reactant of Route 2
Bicyclo[3.3.1]nonane-2,6-dione
Reactant of Route 3
Bicyclo[3.3.1]nonane-2,6-dione
Reactant of Route 4
Bicyclo[3.3.1]nonane-2,6-dione
Reactant of Route 5
Bicyclo[3.3.1]nonane-2,6-dione
Reactant of Route 6
Bicyclo[3.3.1]nonane-2,6-dione
Customer
Q & A

Q1: What is the molecular formula and weight of Bicyclo[3.3.1]nonane-2,6-dione?

A1: this compound has a molecular formula of C9H12O2 and a molecular weight of 152.19 g/mol.

Q2: Which spectroscopic techniques are commonly used to characterize this compound?

A2: Common spectroscopic techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide insights into the compound's structure and conformation. For instance, 13C NMR studies revealed transannular orbital interactions between the two carbonyl groups in this compound. []
  • Photoelectron Spectroscopy (PES): PES can be used to investigate electronic structure and bonding, as demonstrated by studies on transannular orbital interactions in this compound. []
  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy, especially in conjunction with derivatives bearing chromophores, is useful for studying chirality, conformational effects, and inter-chromophoric interactions. [, , , ]
  • Vibrational Circular Dichroism (VCD): VCD offers additional insights into chirality and conformational dynamics by probing vibrational transitions. []

Q3: What is a notable synthetic application of this compound?

A3: this compound serves as a key starting material for synthesizing enantiopure dibenzylidene derivatives of Bicyclo[3.3.1]nonane and brexane, compounds with potential applications in materials science and asymmetric catalysis. []

Q4: How has this compound been utilized in the development of chiral ligands?

A4: Researchers have synthesized C2-symmetric chiral diene ligands based on a 4,8-endo,endo-disubstituted bicyclo[3.3.1]nona-2,6-diene framework, derived from enantiomerically pure this compound. These ligands, when complexed with rhodium, demonstrated high enantioselectivity in asymmetric 1,4-addition reactions. []

Q5: Are there any potential applications of this compound in supramolecular chemistry?

A5: Yes, researchers have explored the use of this compound as a core building block in the creation of novel supramolecular architectures, including molecular tweezers and macrocycles. []

Q6: Can this compound be used in the synthesis of complex natural product scaffolds?

A6: Research indicates that this compound can be used as a starting material in the synthesis of 9,9-dimethyl-bicyclo[3.3.1]nonane-2,6-dione, a potential precursor to the ABC ring system of the anti-tumor drug Taxol. []

Q7: Why is the stereochemistry of this compound important?

A7: this compound is a chiral molecule, and its enantiomers can exhibit different properties. Access to enantiomerically pure forms is crucial for various applications, such as asymmetric synthesis and the development of chiral drugs.

Q8: What methods have been explored for the kinetic resolution of this compound?

A8: Several methods have been investigated:

  • Baker's Yeast: Baker's yeast for sweet dough has been successfully employed for large-scale kinetic resolution, affording enantiomerically pure (+)-bicyclo[3.3.1]nonane-2,6-dione. [, ]
  • Genetically Engineered Yeast: Genetically engineered Saccharomyces cerevisiae strains have been explored to enhance the efficiency of kinetic resolution. []
  • Other Microorganisms: Studies have examined the biotransformation of this compound using Aspergillus niger and Glomerella cingulata, achieving varying degrees of enantioselectivity in the formation of ketoalcohols and diols. []

Q9: Are there chemical methods for determining the absolute configuration of this compound derivatives?

A9: Yes, researchers have determined the absolute configuration of (+)-(1R,5S)-bicyclo[3.3.1]nonane-2,7-dione, a derivative of this compound, through a combination of CD spectroscopy and chemical correlation involving enantiospecific synthesis. []

Q10: What is known about the crystal structure of this compound?

A10: X-ray diffraction studies have revealed that this compound molecules adopt a chair–chair conformation in the solid state. The crystal structure is characterized by a hydrogen-bonded network. At higher temperatures, the compound undergoes a phase transition to a face-centered cubic orientationally disordered phase. []

Q11: How do substituents affect the solid-state packing of this compound derivatives?

A11: Studies on various derivatives, including the diol, dione, and acetal, revealed that the nature and position of substituents significantly influence hydrogen-bonding patterns and, consequently, the crystal packing arrangements. []

Q12: Has this compound been explored as a building block for inclusion compounds?

A12: Yes, a derivative of this compound, exo-7,exo-15-dibromo-6,7,14,15-tetrahydro-6,14-methanocycloocta[1,2-b:5,6-b'] diquinoxaline, has been shown to function as a lattice inclusion host, forming crystalline inclusion compounds with small polyhaloalkane guest molecules. []

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